molecular formula C12H14N2O2 B13830686 N'-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide

N'-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide

Cat. No.: B13830686
M. Wt: 218.25 g/mol
InChI Key: RKUXDCXGCHMDHC-UHFFFAOYSA-N
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Description

N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide is a chemical compound with the molecular formula C12H14O2N2 It is a derivative of chromene, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide typically involves the reaction of 2,2-dimethyl-2H-chromene-6-carboximidamide with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted chromene derivatives.

Scientific Research Applications

N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2H-chromene-6-carbonitrile: Another derivative of chromene with similar structural features.

    2,2-Dimethyl-2H-chromene-6-carboxylic acid: A related compound with a carboxylic acid group instead of the carboximidamide group.

Uniqueness

N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide is unique due to the presence of the hydroxy and carboximidamide groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N'-hydroxy-2,2-dimethylchromene-6-carboximidamide

InChI

InChI=1S/C12H14N2O2/c1-12(2)6-5-8-7-9(11(13)14-15)3-4-10(8)16-12/h3-7,15H,1-2H3,(H2,13,14)

InChI Key

RKUXDCXGCHMDHC-UHFFFAOYSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2)/C(=N\O)/N)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C(=NO)N)C

Origin of Product

United States

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